3,4-Dihydroxy-5-nitrobenzonitrile
Overview
Description
3,4-Dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O4 It is characterized by the presence of two hydroxyl groups, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3,4-dihydroxybenzonitrile. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzonitrile using hydrobromic acid. This process requires refluxing the starting material in concentrated hydrobromic acid, which leads to the removal of the methoxy group and the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration reactions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Ethers and esters
Scientific Research Applications
3,4-Dihydroxy-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hyperuricemia and gout.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, the compound can reduce uric acid levels, making it a potential therapeutic agent for gout and hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxybenzonitrile
- 4-Hydroxy-3-methoxybenzonitrile
- 4-Nitrocatechol
- 2-Hydroxybenzonitrile
Uniqueness
3,4-Dihydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase sets it apart from other similar compounds, making it a valuable compound for therapeutic research .
Properties
IUPAC Name |
3,4-dihydroxy-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)7(11)6(10)2-4/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBDMOJXCREXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151346 | |
Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-86-1 | |
Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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